molecular formula C23H31NO B14371063 1-{4-[Methyl(phenyl)amino]buta-1,3-diyn-1-yl}cyclododecan-1-ol CAS No. 90235-54-4

1-{4-[Methyl(phenyl)amino]buta-1,3-diyn-1-yl}cyclododecan-1-ol

Cat. No.: B14371063
CAS No.: 90235-54-4
M. Wt: 337.5 g/mol
InChI Key: VZRYOSYPNWHWRT-UHFFFAOYSA-N
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Description

1-{4-[Methyl(phenyl)amino]buta-1,3-diyn-1-yl}cyclododecan-1-ol is a chemical compound characterized by its unique structure, which includes a cyclododecanol ring and a butadiyne chain substituted with a methyl(phenyl)amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[Methyl(phenyl)amino]buta-1,3-diyn-1-yl}cyclododecan-1-ol typically involves the following steps:

    Formation of the Butadiyne Chain: The butadiyne chain can be synthesized through a series of coupling reactions, such as the Glaser coupling, which involves the oxidative coupling of terminal alkynes in the presence of a copper catalyst.

    Substitution with Methyl(phenyl)amino Group: The methyl(phenyl)amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated precursor.

    Cyclododecanol Ring Formation: The cyclododecanol ring can be synthesized through cyclization reactions, often involving the use of strong acids or bases to facilitate ring closure.

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes, with optimizations for yield and purity. This could include the use of continuous flow reactors for the coupling reactions and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{4-[Methyl(phenyl)amino]buta-1,3-diyn-1-yl}cyclododecan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the saturation of the alkyne bonds.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)

    Substitution: Halogenated precursors, nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Saturated hydrocarbons

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

1-{4-[Methyl(phenyl)amino]buta-1,3-diyn-1-yl}cyclododecan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-{4-[Methyl(phenyl)amino]buta-1,3-diyn-1-yl}cyclododecan-1-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, potentially affecting processes such as cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 1-{4-[Methyl(phenyl)amino]buta-1,3-diyn-1-yl}cyclohexan-1-ol
  • 1-{4-[Methyl(phenyl)amino]buta-1,3-diyn-1-yl}cyclopentan-1-ol

Uniqueness

1-{4-[Methyl(phenyl)amino]buta-1,3-diyn-1-yl}cyclododecan-1-ol is unique due to its larger cyclododecanol ring, which imparts distinct physical and chemical properties compared to its smaller-ring analogs

Properties

CAS No.

90235-54-4

Molecular Formula

C23H31NO

Molecular Weight

337.5 g/mol

IUPAC Name

1-[4-(N-methylanilino)buta-1,3-diynyl]cyclododecan-1-ol

InChI

InChI=1S/C23H31NO/c1-24(22-16-10-9-11-17-22)21-15-14-20-23(25)18-12-7-5-3-2-4-6-8-13-19-23/h9-11,16-17,25H,2-8,12-13,18-19H2,1H3

InChI Key

VZRYOSYPNWHWRT-UHFFFAOYSA-N

Canonical SMILES

CN(C#CC#CC1(CCCCCCCCCCC1)O)C2=CC=CC=C2

Origin of Product

United States

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